molecular formula C6H5Cl2FN2 B1425855 (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine CAS No. 771581-97-6

(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine

Cat. No.: B1425855
CAS No.: 771581-97-6
M. Wt: 195.02 g/mol
InChI Key: LNLBGKHMSCZAJX-UHFFFAOYSA-N
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Description

“(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 771581-97-6 . It has a molecular weight of 195.02 and its IUPAC name is (2,6-dichloro-5-fluoro-3-pyridinyl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5Cl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H,2,10H2 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Novel Biased Agonists for Antidepressant Activity

A study by Sniecikowska et al. (2019) describes the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit high 5-HT1A receptor affinity and display potent antidepressant-like activity in rat models. The lead structure in this series significantly stimulated ERK1/2 phosphorylation, indicating potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Catalysts for Alkane Hydroxylation and O-Arylation

Kerbib et al. (2020) synthesized Ni(II) complexes with fluorinated tripodal ligands, including one derived from N-((6-fluoropyridin-2-yl)methyl)(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine. These complexes showed efficiency in the oxidation of cyclohexane and in C-O coupling reactions of phenol with aryl halides, indicating their potential as catalysts in organic synthesis (Kerbib et al., 2020).

Synthesis of Pyridine Derivatives

Fang (2008) reported an improved process for synthesizing pyridine derivatives, using 2,6-dihydroxy-3-cyanc-5-fluoropyridine as a starting material. This process illustrates the utility of such pyridine compounds in chemical synthesis, particularly for producing pyridine carboxylic acids (Fang, 2008).

Antibacterial and Antifungal Applications

Rao et al. (2013) synthesized a compound structurally similar to (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine and evaluated its antibacterial and antifungal activity. The compound displayed acceptable results, suggesting potential applications in developing new antimicrobial agents (Rao et al., 2013).

Zinc(II) Complexes in Polymerization

Kwon et al. (2015) explored zinc(II) complexes bearing camphor-based iminopyridines, where the pyridine component plays a crucial role. These complexes were used as pre-catalysts for the ring-opening polymerization of lactide, indicating the potential of such compounds in polymer chemistry (Kwon et al., 2015).

Serotonin Receptor Drug Discovery

Another study by Sniecikowska et al. (2019) highlighted the importance of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives in serotonin 5-HT1A receptor drug discovery. These compounds, including NLX-101, show promise for treating CNS disorders involving dysfunction of serotonergic neurotransmission (Sniecikowska et al., 2019).

Catalytic Hydroxylation of Alkanes

Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands, including bis(pyridin-2-ylmethyl)amine derivatives, for their potential as catalysts in selective hydroxylation of alkanes. These complexes functioned efficiently, highlighting the utility of such ligands in mimicking enzyme activity (Sankaralingam & Palaniandavar, 2014).

Synthesis of Heterocyclic Schiff Bases

Pandey and Srivastava (2011) synthesized a series of novel Schiff bases of 3-aminomethyl pyridine and evaluated their anticonvulsant activity. The results demonstrated several compounds with significant seizures protection, suggesting the potential of pyridine derivatives in developing new anticonvulsant agents (Pandey & Srivastava, 2011).

Synthesis of Fluoronicotinoylacetate

Lee et al. (2007) reported an efficient synthesis of 2,6-dichloro-5-fluoronicotinoylacetate using a decarboxylative Blaise reaction, demonstrating the synthetic versatility of pyridine derivatives in organic chemistry (Lee et al., 2007).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H,2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLBGKHMSCZAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a Parr reaction bottle was added Pd—C (10%, 560 mg, 0.52 mmol), followed by 6 M HCl (50 ml) and a solution of 2,6-dichloro-5-fluoronicotinonitrile (Aldrich, 10.0 g, 52.4 mmol) in MeOH (100 ml). The mixture was placed under 50 psi H2 on a shaker type Parr apparatus for 21 h, filtered and concentrated. The crude was dissolved in EtOAc, basified with aqueous NaOH, and the layers were separated. The organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo to yield the title compound as crude light yellow oil. Used without further purification.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
560 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Dichloro-5-fluoropyridin-3-yl)methanamine
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